Cas no 1346598-39-7 (N-Acetylpiperazine-N’-(4-phenol) Ketoconazole)

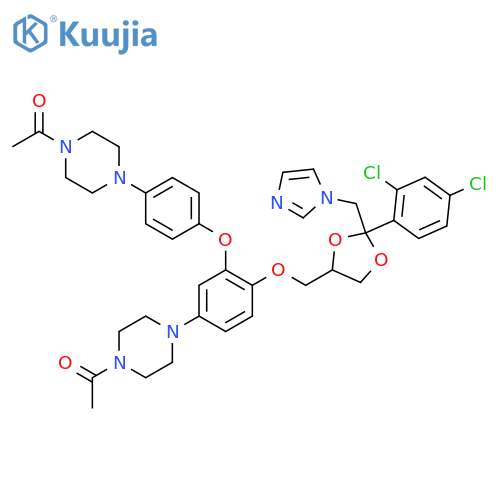

1346598-39-7 structure

商品名:N-Acetylpiperazine-N’-(4-phenol) Ketoconazole

N-Acetylpiperazine-N’-(4-phenol) Ketoconazole 化学的及び物理的性質

名前と識別子

-

- N-Acetylpiperazine-N’-(4-phenol) Ketoconazole

- N-Acetylpiperazine-N'-(4-phenol) Ketoconazole

- 1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenoxy]phenyl]piperazin-1-yl]ethanone

- 1-(4-(4-((2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)-3-(4-(4-acetylpiperazin-1-yl)phenoxy)phenyl)piperazin-1-yl)ethan-1-one

- Ketoconazole Impurity B

- 1346598-39-7

-

- インチ: InChI=1S/C38H42Cl2N6O6/c1-27(47)43-13-17-45(18-14-43)30-4-7-32(8-5-30)51-37-22-31(46-19-15-44(16-20-46)28(2)48)6-10-36(37)49-23-33-24-50-38(52-33,25-42-12-11-41-26-42)34-9-3-29(39)21-35(34)40/h3-12,21-22,26,33H,13-20,23-25H2,1-2H3

- InChIKey: VMDQNVDMNGLNOT-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)OCC5COC(O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl

計算された属性

- せいみつぶんしりょう: 748.25400

- どういたいしつりょう: 748.2542885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 52

- 回転可能化学結合数: 10

- 複雑さ: 1180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 102Ų

じっけんとくせい

- PSA: 101.84000

- LogP: 5.67240

N-Acetylpiperazine-N’-(4-phenol) Ketoconazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A187500-25mg |

N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |

1346598-39-7 | 25mg |

$ 1918.00 | 2023-04-19 | ||

| TRC | A187500-1mg |

N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |

1346598-39-7 | 1mg |

$ 100.00 | 2023-09-09 | ||

| TRC | A187500-2.5mg |

N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |

1346598-39-7 | 2.5mg |

$ 253.00 | 2023-04-19 | ||

| TRC | A187500-10mg |

N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |

1346598-39-7 | 10mg |

$ 800.00 | 2023-09-09 | ||

| TRC | A187500-5mg |

N-Acetylpiperazine-N’-(4-phenol) Ketoconazole |

1346598-39-7 | 5mg |

$ 450.00 | 2023-09-09 | ||

| A2B Chem LLC | AE38303-1mg |

N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |

1346598-39-7 | 1mg |

$217.00 | 2024-04-20 | ||

| A2B Chem LLC | AE38303-5mg |

N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |

1346598-39-7 | 5mg |

$552.00 | 2024-04-20 | ||

| A2B Chem LLC | AE38303-10mg |

N-Acetylpiperazine-N'-(4-phenol) Ketoconazole |

1346598-39-7 | 10mg |

$887.00 | 2024-04-20 |

N-Acetylpiperazine-N’-(4-phenol) Ketoconazole 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1346598-39-7 (N-Acetylpiperazine-N’-(4-phenol) Ketoconazole) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量